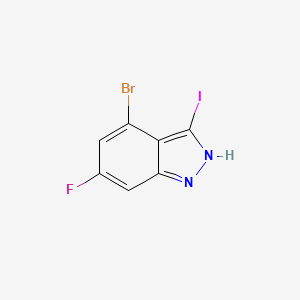

4-Bromo-6-fluoro-3-iodo-1H-indazole

Description

4-Bromo-6-fluoro-3-iodo-1H-indazole (CAS: 887567-87-5) is a halogen-substituted indazole derivative with the molecular formula C₇H₃BrFIN₂ and a molecular weight of 340.92 g/mol . The compound features bromine at position 4, fluorine at position 6, and iodine at position 3 on the indazole scaffold. Indazoles are heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyrazole ring.

Properties

IUPAC Name |

4-bromo-6-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBMFTQJQXKQLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646408 | |

| Record name | 4-Bromo-6-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-87-5 | |

| Record name | 4-Bromo-6-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Bromo-6-fluoro-3-iodo-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps :

Fluorination: The addition of a fluorine atom, often using reagents like N-fluorobenzenesulfonimide (NFSI).

Iodination: The incorporation of an iodine atom, typically using iodine monochloride (ICl) or similar reagents.

These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

4-Bromo-6-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-6-fluoro-3-iodo-1H-indazole has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets . The compound can modulate various biological pathways, leading to its observed therapeutic effects . Detailed studies using computational and experimental methods are often conducted to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The position of halogens significantly impacts electronic and steric properties. For example, 6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS 887568-00-5) is a positional isomer of the target compound, with bromine and fluorine swapped at positions 4 and 4. This alters dipole moments and reactivity in Suzuki-Miyaura couplings .

- Replacement of bromine with a nitro group (e.g., 4-Bromo-6-nitro-1H-indazole) increases electrophilicity, making it more reactive toward nucleophilic aromatic substitution .

Synthetic Routes: Halogenated indazoles are typically synthesized via cyclization of substituted benzaldehydes or through halogenation of pre-formed indazoles. The trifluoromethyl analog (4-Bromo-3-iodo-6-(trifluoromethyl)-2H-indazole, CAS 1000341-30-9) highlights the use of sodium metabisulfite in nitrogen-atmosphere reactions, a technique applicable to halogenated indazoles .

Physicochemical Properties: Melting points for halogenated indazoles often exceed 200°C due to strong intermolecular halogen bonding and aromatic stacking (e.g., analogs in melt >200°C) . Solubility in polar aprotic solvents like DMF or DMSO is common, as noted in synthesis protocols for related compounds .

Applications in Drug Discovery: Bromo-fluoro-iodo indazoles serve as intermediates in kinase inhibitor development. For instance, Binimetinib (a MEK inhibitor listed in ) shares structural motifs with halogenated indazoles, underscoring their relevance in oncology . The iodine atom in this compound facilitates radioisotope labeling for imaging studies, a feature absent in non-iodinated analogs .

Research Findings and Challenges

- Reactivity Differences : Iodo-substituted indazoles (e.g., the target compound) exhibit higher reactivity in Ullmann couplings compared to bromo- or chloro-substituted analogs due to weaker C–I bonds .

- Crystallography : SHELXL software () is widely used for refining crystal structures of halogenated indazoles, leveraging halogen atoms’ strong X-ray scattering power .

Biological Activity

4-Bromo-6-fluoro-3-iodo-1H-indazole is a multi-halogenated heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and other diseases.

The molecular formula of this compound is with a molecular weight of 340.92 g/mol. The presence of bromine, fluorine, and iodine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that this compound may act as an inhibitor or modulator in several biochemical pathways:

- Cell Signaling Pathways : It has been shown to influence pathways that induce apoptosis in cancer cells by activating tumor suppressor pathways such as p53/MDM2.

- Receptor Binding : The compound can bind to specific receptors, either agonistically or antagonistically, modulating various biological responses .

Biological Activities

The compound exhibits a wide range of biological activities, which can be summarized as follows:

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- Antitumor Activity : A study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the activation of apoptotic pathways, leading to increased cell death.

- Receptor Interaction Studies : Research indicated that this compound interacts with serotonin receptors, which may contribute to its neuroprotective effects. This interaction was linked to improved outcomes in animal models of neurodegeneration .

- Antimicrobial Efficacy : In vitro studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent for infectious diseases .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other indazole derivatives:

| Compound Name | Key Features |

|---|---|

| 6-Bromo-1H-indazole | Similar core structure but lacks fluorine and iodine substituents. |

| 1H-indazole-3-carboxylic acid | Contains a carboxylic acid group; different pharmacological profile. |

| 5-Fluoroindazole | Exhibits different biological activities due to substitution pattern. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.